molecular formula C₁₆H₂₀N₂O₈ B1139854 trans-3'-Hydroxy Cotinine N-β-D-Glucuronide CAS No. 146275-18-5

trans-3'-Hydroxy Cotinine N-β-D-Glucuronide

Numéro de catalogue: B1139854
Numéro CAS: 146275-18-5
Poids moléculaire: 368.34
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-3’-Hydroxy Cotinine N-β-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. It is formed in the human body as part of the metabolic pathway of nicotine, where the hydroxy group of trans-3’-hydroxycotinine is conjugated with glucuronic acid. This compound is often used in research to study nicotine metabolism and its effects on the human body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide typically involves the glucuronidation of trans-3’-hydroxycotinine. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxy group of trans-3’-hydroxycotinine. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is less common due to its specific use in research rather than commercial applications. large-scale synthesis can be achieved using optimized enzymatic or chemical glucuronidation processes, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glucuronide bond and releasing trans-3’-hydroxycotinine and glucuronic acid. Conjugation reactions involve the formation of glucuronide conjugates with other metabolites .

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chemical Properties and Metabolism

Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide is formed through the glucuronidation of trans-3'-hydroxycotinine, a major nicotine metabolite. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These enzymes play a crucial role in detoxifying and eliminating nicotine-related compounds from the body .

Pharmacokinetic studies on trans-3'-hydroxycotinine have shown that it is rapidly absorbed and metabolized in smokers. A study involving intravenous infusion of 3-HC demonstrated that approximately 87% of the administered dose was recovered in urine, with an average of 29% as 3-HC-Gluc . This highlights the compound's significance in understanding nicotine metabolism and its excretion patterns.

Table 1: Pharmacokinetic Parameters of 3-HC and 3-HC-Gluc

Parameter3-HC3-HC-Gluc
Elimination Half-Life6.4 hoursFormation limited
Urinary Recovery87% (range: 38–100%)29% (range: 11–52%)

Clinical Applications

  • Biomarker for Tobacco Exposure : this compound serves as a reliable biomarker for assessing tobacco exposure. Its measurement in urine allows researchers to evaluate smoking habits and the effectiveness of smoking cessation programs.
  • Pharmacogenetics : Variability in UGT gene polymorphisms affects the glucuronidation rates of nicotine metabolites, including trans-3'-hydroxycotinine. Understanding these genetic differences can aid in personalized medicine approaches for smoking cessation therapies .

Case Study 1: Smoking Cessation Research

A study examined the relationship between urinary levels of trans-3'-hydroxycotinine and smoking cessation outcomes. Smokers who successfully quit exhibited significantly lower levels of both trans-3'-hydroxycotinine and its glucuronide compared to those who relapsed. This suggests that monitoring these metabolites could provide insights into cessation success .

Case Study 2: Cardiovascular Effects

Research has explored the cardiovascular effects of trans-3'-hydroxycotinine infusion in smokers. The study found no significant changes in heart rate or blood pressure during or after infusion, indicating that while it is a metabolite of nicotine, its direct cardiovascular effects may be minimal .

Mécanisme D'action

trans-3’-Hydroxy Cotinine N-β-D-Glucuronide exerts its effects primarily through its role as a metabolite of nicotine. It is formed in the liver by the action of uridine diphosphate glucuronosyltransferase enzymes, which conjugate glucuronic acid to trans-3’-hydroxycotinine. This glucuronidation process increases the water solubility of the metabolite, facilitating its excretion in urine. The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for nicotine metabolism and the uridine diphosphate glucuronosyltransferase enzymes involved in glucuronidation .

Comparaison Avec Des Composés Similaires

Uniqueness: trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is unique due to its specific formation from trans-3’-hydroxycotinine and its role as a biomarker for nicotine metabolism. Its presence in urine is indicative of nicotine exposure and provides valuable information for studies on nicotine metabolism and its effects on the human body .

Activité Biologique

trans-3'-Hydroxy cotinine N-β-D-glucuronide (3-HC-Gluc) is a significant metabolite of nicotine, primarily formed in the liver through the glucuronidation process. Understanding the biological activity of 3-HC-Gluc is crucial for elucidating its role in nicotine metabolism, pharmacokinetics, and potential physiological effects. This article reviews the current literature on the biological activity of this compound, focusing on its metabolism, interactions with various proteins, and implications for human health.

Metabolism and Formation

3-HC-Gluc is produced from trans-3'-hydroxycotinine (3-HC) through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT2B10 and UGT2B17. These enzymes catalyze the conjugation of glucuronic acid to the hydroxyl group of 3-HC, facilitating its excretion from the body. The metabolic pathway can be summarized as follows:

  • Nicotine Cotinine trans-3'-Hydroxycotinine This compound

Research indicates that genetic variations in UGT enzymes can significantly affect the glucuronidation process, leading to differences in plasma levels of 3-HC and its glucuronide form among individuals .

Pharmacokinetics

The pharmacokinetic profile of 3-HC and its glucuronide has been studied extensively. In a clinical study involving smokers, it was found that 3-HC accounted for approximately 40% of nicotine metabolites in urine . The half-life of 3-HC in plasma is influenced by various factors, including genetic polymorphisms in UGTs, which can lead to altered metabolism rates .

Table 1: Pharmacokinetic Parameters of 3-HC and 3-HC-Gluc

ParameterValue
Half-lifeVaries by individual (typically several hours)
Urinary Excretion~40% of nicotine dose
Metabolic EnzymesUGT2B10, UGT2B17

Biological Activity and Interactions

Recent studies have highlighted the potential biological activities of trans-3'-hydroxycotinine and its glucuronide form. Notably, 3-HC has been shown to interact with serum hormone-binding globulins (SHBG), potentially disrupting the transport of steroid hormones like testosterone and cortisol . This interference could have implications for hormone homeostasis in smokers.

The binding studies reveal that trans-3'-hydroxycotinine competes with native ligands for binding sites on SHBG and corticosteroid-binding globulin (CBG), suggesting a mechanism through which it may alter hormone levels in the body .

Case Studies

A clinical study involving eight smokers demonstrated that intravenous administration of 3-HC resulted in measurable plasma levels of both 3-HC and its glucuronide form. The study assessed cardiovascular responses and subjective effects following administration, indicating that even metabolites like 3-HC can exert significant physiological effects .

Genetic Variations Impacting Activity

Genetic polymorphisms in UGT2B10 and UGT2B17 have been associated with variations in glucuronidation efficiency, affecting both the levels of 3-HC and its glucuronide form in individuals. For instance, certain variants were linked to reduced enzymatic activity, leading to higher concentrations of 3-HC in some populations .

Propriétés

Numéro CAS

146275-18-5

Formule moléculaire

C₁₆H₂₀N₂O₈

Poids moléculaire

368.34

Synonymes

1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt;  trans-3’-Hydroxycotinine-N-glucuronide; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.